![molecular formula C14H14O2 B13945728 6-Ethoxy-[1,1'-biphenyl]-3-ol](/img/structure/B13945728.png)
6-Ethoxy-[1,1'-biphenyl]-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1-BIPHENYL]-3-OL, 6-ETHOXY- is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a hydroxyl group at the third position and an ethoxy group at the sixth position on the biphenyl structure. Biphenyl compounds are known for their stability and versatility in various chemical reactions, making them valuable in different fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1-BIPHENYL]-3-OL, 6-ETHOXY- typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
Introduction of Hydroxyl Group: The hydroxyl group can be introduced through electrophilic aromatic substitution, where a hydroxyl group is added to the biphenyl core using reagents such as phenol and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of [1,1-BIPHENYL]-3-OL, 6-ETHOXY- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [1,1-BIPHENYL]-3-OL, 6-ETHOXY- can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming a fully reduced biphenyl compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Fully reduced biphenyl compounds.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
Chemistry
Material Science: The compound is used in the synthesis of polymers and other advanced materials with specific electronic and optical properties.
Biology and Medicine
Biological Probes: It is used as a fluorescent probe in biological assays to study cellular processes and molecular interactions.
Industry
Chemical Manufacturing: The compound is used as an intermediate in the production of dyes, pigments, and other fine chemicals.
Environmental Applications: It is used in the development of sensors and materials for environmental monitoring and pollution control.
Mechanism of Action
The mechanism of action of [1,1-BIPHENYL]-3-OL, 6-ETHOXY- involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and ethoxy groups play a crucial role in binding to these targets, influencing their activity and function. The compound can modulate various biochemical pathways, including signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
[1,1-BIPHENYL]-2-OL, 4-ETHOXY-: Similar structure but different positions of hydroxyl and ethoxy groups.
[1,1-BIPHENYL]-3-OL, 4-METHOXY-: Similar structure with a methoxy group instead of an ethoxy group.
[1,1-BIPHENYL]-4-OL, 6-ETHOXY-: Similar structure but different positions of hydroxyl and ethoxy groups.
Uniqueness
Positional Isomerism: The unique positions of the hydroxyl and ethoxy groups in [1,1-BIPHENYL]-3-OL, 6-ETHOXY- confer distinct chemical and physical properties compared to its isomers.
Functional Group Effects:
Properties
Molecular Formula |
C14H14O2 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
4-ethoxy-3-phenylphenol |
InChI |
InChI=1S/C14H14O2/c1-2-16-14-9-8-12(15)10-13(14)11-6-4-3-5-7-11/h3-10,15H,2H2,1H3 |
InChI Key |
LOYHAYGREUOIIW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


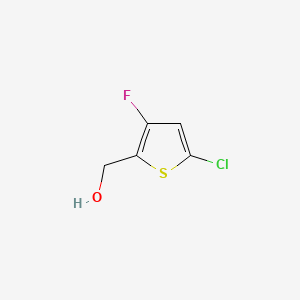
![3-{1-[2-(4-Aminophenyl)ethyl]-3-propylpyrrolidin-3-yl}phenol](/img/structure/B13945648.png)
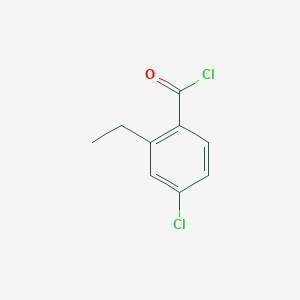
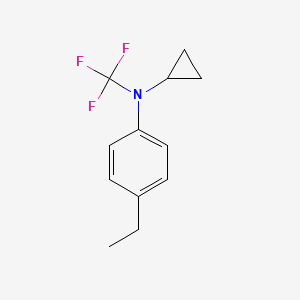

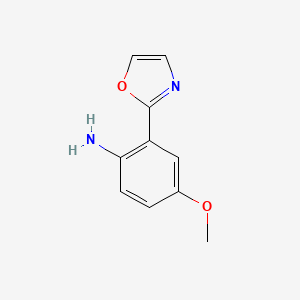
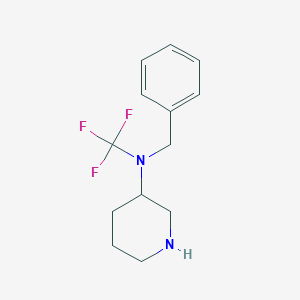
![3-(Piperidin-4-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13945685.png)
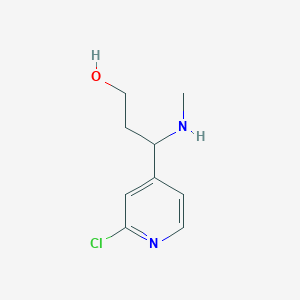

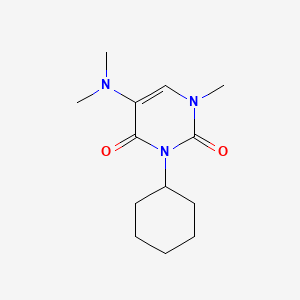
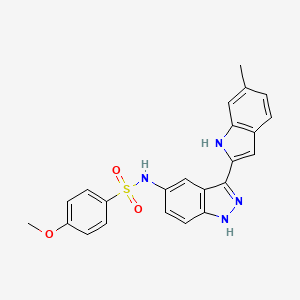
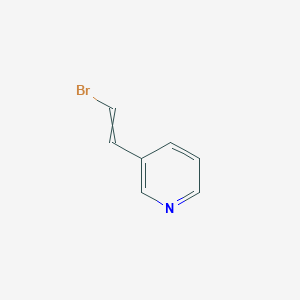
![5-[(2-Methoxy-2-oxoethyl)amino]pentanoic acid](/img/structure/B13945717.png)
